
Chalconaringenin 4'-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4' of 2',4,4',6'-tetrahydroxychalcone via a glycosidic linkage. It derives from a 2',4,4',6'-tetrahydroxychalcone. It is a conjugate acid of a 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside(1-).
Wissenschaftliche Forschungsanwendungen
Role in Plant Development and Physiology
Chalconaringenin 4'-glucoside, identified in the fruit cuticles of tomatoes, is linked to plant development. Its concentration in tomato fruit cuticles increases significantly during fruit maturation, suggesting a role in plant physiology (Hunt & Baker, 1980).
Presence in Various Plant Species
This compound has been found in different plant species, indicating its widespread occurrence in the plant kingdom. It is the principal flavonoid in young bark of Salix purpurea and shows variation in different parts of the plant (Jarrett & Williams, 1967).
Pharmacological Potential
Studies have explored the potential pharmacological properties of chalconaringenin 4'-glucoside. For instance, its presence in willow bark extracts, known for treating fever, pain, and inflammation, indicates its possible contribution to these therapeutic effects (Freischmidt et al., 2015).
Influence on Flavonoid Composition
Chalconaringenin 4'-glucoside affects the flavonoid composition in plants, as observed in Pulsatilla species, where it was isolated along with other flavonoids. This suggests its involvement in the overall flavonoid profile of plants (Ganchimeg et al., 2019).
Antimicrobial Properties
This compound, along with other chalcone derivatives, has been studied for antimicrobial properties, indicating its potential use in combating microbial infections (Stompor & Żarowska, 2016).
Role in Cancer Prevention
Research into prenylated chalcones and flavanones, including chalconaringenin 4'-glucoside, has shown promising results in cancer prevention due to their biological activities in humans, such as antioxidant effects and modulation of carcinogen metabolism (Venturelli et al., 2016).
Influence on Plant Pigmentation
Chalconaringenin 4'-glucoside has been identified as a significant contributor to flower color variation in Paeonia species, demonstrating its role in plant pigmentation (Yang et al., 2020).
Eigenschaften
Produktname |
Chalconaringenin 4'-glucoside |
|---|---|
Molekularformel |
C21H22O10 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
(E)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-23,25-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
ZYUSTWOCCKABCY-JSYAWONVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







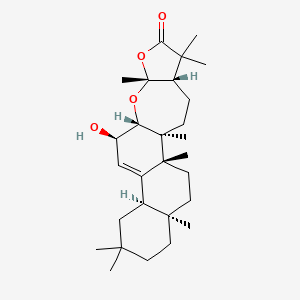

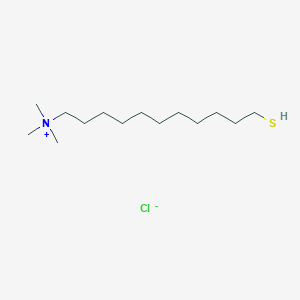
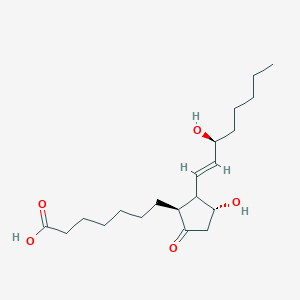

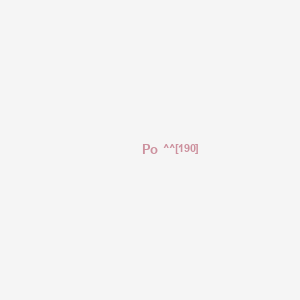
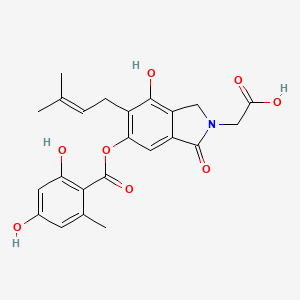
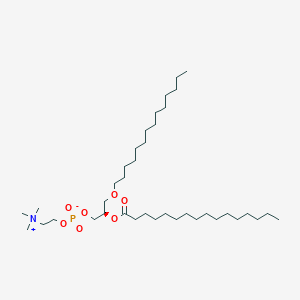
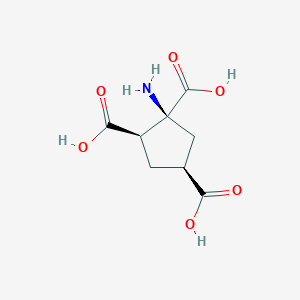
![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)